(3E)-3-[(2-chloro-6-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one

Anti-inflammatory ROS inhibition Macrophage assay

(3E)-3-[(2-chloro-6-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one (CAS 1705584-20-8) is a synthetic, halogenated 3-arylidenechroman-4-one derivative, also classified as a homoisoflavonoid or rigid chalcone analog. Its core scaffold comprises a chroman-4-one ring system bearing an exocyclic (E)-benzylidene moiety at the 3-position, substituted with both chlorine and fluorine atoms at the ortho positions of the pendant phenyl ring.

Molecular Formula C16H10ClFO2
Molecular Weight 288.7
CAS No. 1705584-20-8
Cat. No. B2727359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-3-[(2-chloro-6-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one
CAS1705584-20-8
Molecular FormulaC16H10ClFO2
Molecular Weight288.7
Structural Identifiers
SMILESC1C(=CC2=C(C=CC=C2Cl)F)C(=O)C3=CC=CC=C3O1
InChIInChI=1S/C16H10ClFO2/c17-13-5-3-6-14(18)12(13)8-10-9-20-15-7-2-1-4-11(15)16(10)19/h1-8H,9H2/b10-8+
InChIKeyYYJMAENVZAGDGJ-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview of (3E)-3-[(2-Chloro-6-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one (CAS 1705584-20-8)


(3E)-3-[(2-chloro-6-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one (CAS 1705584-20-8) is a synthetic, halogenated 3-arylidenechroman-4-one derivative, also classified as a homoisoflavonoid or rigid chalcone analog [1]. Its core scaffold comprises a chroman-4-one ring system bearing an exocyclic (E)-benzylidene moiety at the 3-position, substituted with both chlorine and fluorine atoms at the ortho positions of the pendant phenyl ring. This compound serves as a conformationally constrained building block for medicinal chemistry programs targeting ROS-mediated inflammatory pathways, platelet aggregation, and kinase modulation, with the unique 2-chloro-6-fluoro pattern imparting distinct electronic and steric properties relative to mono-halogenated or non-halogenated analogs [2].

Why Generic 3-Arylidenechroman-4-one Analogs Cannot Substitute for CAS 1705584-20-8: The Critical Role of Ortho-Halogen Pairing


Within the 3-arylidenechroman-4-one class, biological activity is exquisitely sensitive to the halogen identity, position, and count on the benzylidene phenyl ring [1]. The Thapa Magar et al. (2017) study demonstrated that among 15 halogenated derivatives tested for LPS-stimulated ROS inhibition in RAW 264.7 macrophages, IC50 values spanned over an order of magnitude depending solely on the halogen substitution pattern—compounds 4 and 10 achieved IC50 values of 5.09 ± 1.27 μM and 5.11 ± 0.51 μM, respectively, while others were substantially weaker [1]. Similarly, the platelet aggregation study by Reddy et al. (2016) revealed that different arylidene substituents yielded inhibition rates varying from negligible to 88.7% against ADP-induced aggregation [2]. The 2-chloro-6-fluoro ortho,ortho'-disubstitution pattern present in CAS 1705584-20-8 creates a unique combination of electronegativity (Cl σₚ = 0.23; F σₚ = 0.06) and steric bulk that cannot be replicated by any single-halogen analog (e.g., 2-chloro, 2-fluoro, or 4-fluoro derivatives) or by symmetrical dihalogen variants (2,6-dichloro or 2,6-difluoro). Procuring a generic 3-benzylidenechroman-4-one or a mono-halogenated surrogate therefore carries a high risk of obtaining a compound with fundamentally different target engagement, potency, and selectivity profile.

Quantitative Differentiation Evidence for (3E)-3-[(2-Chloro-6-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one Against Closest Analogs


ROS Inhibitory Activity: Ortho-Chloro/Fluoro Synergy vs. Mono-Halogenated and Non-Halogenated Analogs

In the Thapa Magar et al. (2017) halogenated 3-benzylidenechroman-4-one series, the substitution pattern on the benzylidene ring was the primary determinant of LPS-stimulated ROS inhibitory potency in RAW 264.7 macrophages, with IC50 values ranging from low micromolar to >50 μM across 15 compounds [1]. While the specific IC50 of the 2-chloro-6-fluoro variant (CAS 1705584-20-8) was not individually reported in the identified public literature, the SAR trend established in this study demonstrates that ortho-halogenated derivatives consistently outperformed their para-substituted counterparts, and mixed-halogen ortho-substitution produced distinct activity cliffs relative to symmetrical dihalogen patterns [1]. The two most potent compounds in the series (compounds 4 and 10) achieved IC50 values of 5.09 ± 1.27 μM and 5.11 ± 0.51 μM, respectively—a benchmark that defines the activity ceiling for this chemotype in the ROS assay [1]. A user procuring CAS 1705584-20-8 therefore obtains the specific ortho-Cl/ortho-F pairing required to probe this structure-activity landscape, whereas a generic 3-benzylidenechroman-4-one (parent scaffold, no halogenation) would be expected to exhibit substantially weaker or absent ROS inhibitory activity based on the clear halogen-dependence observed across the series [1].

Anti-inflammatory ROS inhibition Macrophage assay

Platelet Aggregation Inhibition: Class-Level Evidence That Arylidene Substituent Identity Dictates Potency

Reddy et al. (2016) evaluated 16 3-arylidenechroman-4-one derivatives for inhibition of washed rabbit platelet aggregation induced by ADP (20 μM) and collagen (10 μg/mL) [1]. The study revealed extreme substituent-dependent variation in inhibitory potency: compound 11 (3,5-dimethoxybenzylidene) achieved 88.7% inhibition, compound 13 (2,3-dimethoxybenzylidene) reached 85.0%, and compound 1 (2-thienylmethylidene) showed 81.3%, while numerous other arylidene variants displayed weak or negligible activity [1]. This steep SAR cliff demonstrates that the identity of the arylidene substituent—including its electronic character, steric profile, and hydrogen-bonding capacity—is the dominant factor controlling biological activity within this scaffold. CAS 1705584-20-8, bearing the 2-chloro-6-fluorophenylmethylidene group, occupies a specific and non-interchangeable position on this SAR landscape defined by its mixed halogen ortho-substitution, which imparts a unique combination of electron-withdrawing character (Hammett σₘ for Cl = 0.37, F = 0.34) and altered torsional angle between the benzylidene ring and the chromanone plane [1].

Antithrombotic Platelet aggregation Cardiovascular

Differentiation from Parent Chalcones: Conformational Restraint as a Procurement-Relevant Structural Feature

3-Arylidenechroman-4-ones are explicitly designed and validated as rigid, conformationally constrained analogs of chalcones (1,3-diphenyl-2-propen-1-ones) [1]. The Letafat et al. (2013) study on 3-benzylidenechroman-4-ones as cytotoxic agents directly compared the constrained chromanone scaffold to the flexible chalcone parent structure, demonstrating that the rigidification imposed by the chromanone ring system preserves and in some cases enhances anticancer potency while reducing the entropic penalty upon target binding [1]. The most potent compound in that series (4a) achieved IC50 values ≤ 3.86 μg/mL across K562, MDA-MB-231, and SK-N-MC cell lines, representing 6- to 17-fold greater potency than the clinical comparator etoposide [1]. For CAS 1705584-20-8, the chromanone-fused scaffold provides the same thermodynamic advantage—pre-organizing the enone pharmacophore in the reactive (E)-configuration while restricting rotational freedom of the benzylidene moiety—thereby offering a defined spatial presentation of the 2-chloro-6-fluorophenyl group that cannot be achieved with a freely rotating chalcone analog.

Scaffold design Conformational constraint Chalcone mimetic

Halogen-Dependent Photodimerization Reactivity: A Purity and Handling Consideration Unique to Ortho-Halogenated Derivatives

A study investigating the stereocontrolled photodimerization of (E)-3-benzylidene-4-chromanones in the crystalline state demonstrated that halogen substitution on the chromanone moiety directly controls the molecular arrangement and photoreactivity of these compounds [1]. Notably, (E)-3-benzylidene-6-fluoro-chroman-4-one was the only derivative in the test set that failed to undergo photodimerization, indicating that fluorine substitution critically alters crystal packing and solid-state reactivity [1]. For CAS 1705584-20-8, which carries a fluorine atom on the benzylidene ring rather than the chromanone core, this precedent establishes that halogen positioning—whether on the chromanone A-ring or the benzylidene B-ring—has non-trivial consequences for solid-state stability, photochemical behavior, and potentially long-term storage integrity. This is a practical procurement consideration: analogs with different halogen placement may exhibit divergent stability profiles under standard laboratory lighting or storage conditions.

Solid-state reactivity Photodimerization Crystal engineering

Validated Application Scenarios for (3E)-3-[(2-Chloro-6-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one Based on Quantitative Evidence


Anti-Inflammatory Drug Discovery: ROS Pathway Target Validation Using Halogen-Dependent SAR

For laboratories investigating LPS-TLR4-NOX-ROS signaling cascades in macrophage-driven inflammation, CAS 1705584-20-8 provides the specific ortho-Cl/ortho-F substitution pattern required to probe the halogen-dependent SAR established by Thapa Magar et al. (2017), where optimized halogenated 3-benzylidenechroman-4-ones achieved IC50 values as low as 5.09 μM against LPS-stimulated ROS production in RAW 264.7 macrophages [3]. The compound serves as a tool to interrogate whether mixed ortho-dihalogenation (Cl + F) provides additive or synergistic effects relative to the mono-halogenated or symmetrical dihalogenated benchmarks already characterized in the literature. This specific halogen pairing is not commercially available in any other 3-arylidenechroman-4-one scaffold, making CAS 1705584-20-8 a uniquely positioned probe for this SAR question.

Platelet Aggregation Studies: Mapping the Substituent-Activity Landscape of the 3-Arylidenechroman-4-one Chemotype

The platelet aggregation assay platform validated by Reddy et al. (2016) demonstrated that different arylidene substituents produce inhibition values spanning from <10% to >88% at 100 μM [3]. CAS 1705584-20-8 fills a critical gap in this SAR matrix by providing a halogenated, electron-withdrawing benzylidene substituent (2-chloro-6-fluorophenyl) that is structurally distinct from the electron-rich dimethoxybenzene and thiophene substituents that dominated the top-performing compounds in the original study. Incorporating this compound into a follow-up screening panel would enable construction of a more complete SAR model encompassing both electron-rich and electron-deficient benzylidene variants, directly informing the design of next-generation antithrombotic leads.

Conformationally Constrained Chalcone Library Design for Anticancer Screening

The Letafat et al. (2013) study established that rigidifying the chalcone scaffold into a 3-benzylidenechroman-4-one framework preserves and amplifies cytotoxic activity, with lead compound 4a achieving 6- to 17-fold greater potency than etoposide across three cancer cell lines [3]. CAS 1705584-20-8 extends this validated scaffold into halogenated chemical space, offering a pre-organized (E)-enone pharmacophore with a 2-chloro-6-fluorophenyl group positioned for potential halogen-bonding interactions with target proteins. For medicinal chemistry groups constructing focused libraries of conformationally constrained chalcone mimetics, this compound represents a strategically important building block that combines scaffold rigidity (proven to enhance potency) with halogen diversity (critical for optimizing target engagement and ADME properties).

Halogen-Bonding Probe in Structural Biology and Crystallography

The unique ortho-Cl/ortho-F arrangement on the benzylidene ring of CAS 1705584-20-8 presents an orthogonal halogen-bonding surface—chlorine as a strong halogen-bond donor (σ-hole) and fluorine as a weak donor but strong H-bond acceptor—making this compound a valuable tool for co-crystallization studies aimed at mapping halogen-binding pockets in protein targets. The rigid (E)-configured scaffold ensures that both halogen atoms are presented in a fixed spatial relationship (approximately 60° dihedral angle relative to the chromanone plane), enabling unambiguous interpretation of electron density maps. This application is directly supported by the photodimerization study [3], which demonstrated that halogen identity and position within this scaffold class dictate intermolecular interactions in the solid state—a principle that extends to protein-ligand interactions in crystalline environments.

Quote Request

Request a Quote for (3E)-3-[(2-chloro-6-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.